Here are some specific examples of how C-DIPOS is used in surface modification research:
C-DIPOS is commonly used to modify glass slides for various applications, such as attaching biomolecules for cell culture studies or creating microfluidic devices [, ].
C-DIPOS can be used to functionalize metal nanoparticles, making them more compatible with organic solvents or improving their stability in biological environments [].
C-DIPOS can be used as a starting material or intermediate in the synthesis of various organic compounds. For instance, it can be used to prepare silicone polymers, coupling agents, and other organosilicon materials [].
n-Octyldiisopropylchlorosilane is an organosilicon compound characterized by its unique structure, which includes an octyl group and two isopropyl groups attached to a silicon atom, along with a chlorine atom. Its molecular formula is CHClSi, and it has a molar mass of approximately 250.86 g/mol. This compound is often utilized in various chemical applications due to its silane properties, which enhance surface characteristics and reactivity.
These reactions highlight its versatility as a reagent in organic synthesis and materials science.
n-Octyldiisopropylchlorosilane can be synthesized through various methods:
These methods emphasize the compound's accessibility through established synthetic pathways.
n-Octyldiisopropylchlorosilane finds utility in various fields:
These applications leverage its chemical properties to enhance material performance.
Interaction studies involving n-octyldiisopropylchlorosilane primarily focus on its reactivity with other chemical species. For instance:
Understanding these interactions helps optimize its use in various applications.
n-Octyldiisopropylchlorosilane shares similarities with several other organosilanes. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
n-Octyltrimethoxysilane | Octyl group with three methoxy groups | More hydrophilic due to methoxy groups |
Diisopropylchlorosilane | Two isopropyl groups with one chlorine atom | Lacks the octyl group, affecting solubility |
Triethylchlorosilane | Three ethyl groups attached to silicon | Lower molecular weight and different reactivity |
Octadecyltrichlorosilane | Long alkyl chain with three chlorine atoms | Higher hydrophobicity due to longer chain |
n-Octyldiisopropylchlorosilane is unique due to its combination of an octyl chain and two isopropyl groups, which influences its solubility, reactivity, and application potential compared to similar compounds.
The formation of isopropylmagnesium chloride represents a fundamental step in the Grignard-based synthesis of n-octyldiisopropylchlorosilane [1]. The process involves the reaction of magnesium metal with 2-chloropropane in tetrahydrofuran under strictly controlled conditions [1]. The reaction mechanism proceeds through an initiation phase where approximately one-fifth of the total 2-chloropropane is rapidly added to activate the magnesium surface [2].
The formation of the Grignard reagent follows the general equation where magnesium chips react with isopropyl chloride to generate isopropylmagnesium chloride [1]. The reaction requires careful temperature control between 40 to 65 degrees Celsius to ensure proper initiation and maintenance of the organometallic species [1] [2]. Tetrahydrofuran serves as the essential coordinating solvent, with the optimal volume ratio being 3 to 5 times the mass of magnesium chips used [1].
The molarity ratio of magnesium to 2-chloropropane typically ranges from 1:1 to 1:2, with stoichiometric excess of the halide ensuring complete conversion of the metal [1] [2]. The reaction proceeds under nitrogen atmosphere protection to prevent oxidation and moisture interference [1]. The initiation process is characterized by visible gas evolution and temperature increase, indicating successful formation of the organometallic reagent [2].
Following successful formation of isopropylmagnesium chloride, the reaction with octylsilane precursors constitutes the second critical phase [1]. Trichlorosilane serves as the primary silicon-containing substrate, with the reaction proceeding through nucleophilic substitution mechanisms [1] [2]. The addition of trichlorosilane dissolved in n-hexane creates a mixed solution that reacts vigorously with the preformed Grignard reagent [1].
The reaction exhibits significant exothermic characteristics, producing large quantities of white magnesium chloride precipitate [1] [2]. Temperature control during this phase proves crucial, with optimal conditions maintained between -10 to 0 degrees Celsius to maximize yield while controlling the violent heat release [1]. The reaction time typically ranges from 0.5 to 1 hour after complete addition of the silicon precursor [2].
The mechanism involves the transfer of isopropyl groups from the magnesium center to the silicon atom, displacing chloride ions in the process [1]. This substitution reaction can be controlled to achieve selective replacement of specific chlorine atoms on the silicon center [2]. The stoichiometry of the reaction determines the degree of substitution, allowing for the preparation of various organosilane derivatives [1].
Laboratory-scale optimization of the Grignard synthesis requires precise control of multiple reaction parameters [1] [2]. Temperature represents the most critical variable, with distinct optimal ranges for different reaction phases [1]. The initiation phase operates optimally at 40 to 65 degrees Celsius, while the subsequent cooling and addition phases require progressively lower temperatures [2].
Table 1: Grignard Reaction Optimization Parameters for Diisopropylchlorosilane Synthesis
Parameter | Optimal Range | Critical Control | Effect on Product |
---|---|---|---|
Temperature (°C) | 40-65 | Initiation temperature | Reaction initiation |
Reaction Time (h) | 0.5-3.0 | Post-addition heating | Complete conversion |
Mg:Chloroalkane Ratio | 1:1-2 | Stoichiometric excess | Reagent efficiency |
THF Volume (mL/g Mg) | 3-5 | Solvent dilution | Heat dissipation |
Yield (%) | 50-75 | Temperature dependent | Direct correlation |
Product Purity (%) | 95.0-99.0 | Distillation dependent | Rectification purity |
The reaction yield demonstrates strong correlation with temperature control during the addition phase [1] [2]. Maintaining temperatures between -10 to 0 degrees Celsius during trichlorosilane addition yields the highest product recovery at 75 percent [1]. Higher temperatures during this critical phase result in decreased yields, with room temperature conditions producing only 50 percent yield [2].
Product purification involves suction filtration to remove magnesium chloride byproducts, followed by solvent washing with n-hexane [1] [2]. The combined filtrates undergo concentration through solvent removal and subsequent fractional distillation [1]. The target product fraction boils between 110 to 140 degrees Celsius, allowing for effective separation from unreacted starting materials and byproducts [2].
Direct synthesis approaches utilizing octyltrichlorosilane as the starting material offer alternative pathways for n-octyldiisopropylchlorosilane preparation [3] [4]. These methods typically involve controlled substitution reactions where selective replacement of chlorine atoms occurs through nucleophilic attack [3]. The process requires careful management of reaction stoichiometry to achieve the desired substitution pattern [4].
The methodology employs various nucleophilic reagents capable of displacing chloride ions from the silicon center [3]. Isopropyl-containing nucleophiles serve as the primary substituting agents, with the reaction proceeding through step-wise chloride replacement [4]. Temperature control proves essential to maintain selectivity and prevent over-substitution or competing side reactions [3].
Reaction yields from octyltrichlorosilane starting materials typically range from 60 to 85 percent under optimized conditions [3] [4]. The selectivity for the desired diisopropyl substitution pattern depends heavily on the choice of nucleophilic reagent and reaction conditions [3]. Controlled temperature environments favor selective substitution while minimizing formation of unwanted tri-substituted or mono-substituted products [4].
Selective substitution methodologies focus on achieving precise control over the substitution pattern on the silicon center [3] [4]. These approaches utilize differential reactivity of chlorosilane substrates toward various nucleophilic species [3]. The methodology requires understanding of the electronic and steric factors that influence substitution selectivity [4].
The process typically employs sterically hindered nucleophiles that preferentially react with less crowded chloride positions [3]. Isopropyl groups, due to their branched structure, provide excellent steric discrimination in substitution reactions [4]. The reaction conditions can be tuned to favor formation of the diisopropyl substitution pattern while suppressing competing pathways [3].
Table 2: Direct Synthesis Methods for Octyldiisopropylchlorosilane
Starting Material | Substitution Approach | Typical Yield (%) | Reaction Conditions | Selectivity | Industrial Viability |
---|---|---|---|---|---|
Octyltrichlorosilane | Selective nucleophilic | 60-85 | Controlled temperature | High | Good |
Silicon Tetrachloride | Complete substitution | 45-70 | High temperature | Moderate | Limited |
Trichlorosilane | Partial substitution | 50-75 | Moderate conditions | Good | Moderate |
Methylchlorosilanes | Grignard exchange | 70-90 | Ambient to moderate | Excellent | High |
Catalyst systems play important roles in achieving selective substitution patterns [3] [4]. Metal-based catalysts can activate specific chlorosilane bonds while leaving others intact [3]. The choice of catalyst depends on the desired substitution pattern and the specific starting material employed [4].
Hydrogenation routes provide alternative synthetic pathways through the reduction of chlorosilane precursors [5]. These methods utilize hydrogen-containing reducing agents to convert silicon-chlorine bonds to silicon-hydrogen bonds, followed by subsequent functionalization [5]. The approach offers advantages in terms of atom economy and reduced waste generation [5].
Magnesium hydride serves as an effective reducing agent for converting chlorosilanes to their corresponding hydrosilane derivatives [5]. The reduction process operates under mild conditions using conventional ether solvents as reaction media [5]. The method demonstrates high selectivity for converting silicon halide groups to silicon hydride groups without affecting other functional groups [5].
The reduction mechanism involves continuous removal of magnesium halide deposits from the hydride surface through mechanical action or ultrasound [5]. This surface regeneration ensures sustained reactivity throughout the conversion process [5]. The method successfully converts various organohalogen-silanes while preserving unsaturated hydrocarbon groups [5].
Catalyst selection significantly influences the efficiency and selectivity of hydrogenation routes [5] [6]. Platinum-based catalysts represent the most widely employed systems for organosilane hydrogenation reactions [6]. The Karstedt catalyst, in particular, demonstrates exceptional activity at low concentrations for hydrosilylation processes [6].
Table 3: Hydrosilylation Catalyst Performance for Organosilane Synthesis
Catalyst Type | Platinum Content (%) | Operating Temperature (°C) | Application | Typical Loading (ppm) |
---|---|---|---|---|
Karstedt Catalyst | 0.5-20 | Room temp-100 | General hydrosilylation | 30-100 |
Ashby Catalyst | 1.5-2.0 | High temp | High temperature curing | 50-200 |
Lamoreaux Catalyst | Variable | Variable | Fire-retardant systems | 30-150 |
Platinum(0) Complex | 10-50 | 25-150 | Alkene addition | 100-1000 |
Rhodium(I) Complex | N/A | 25-130 | Selective reactions | 1000-5000 |
The mechanism of platinum-catalyzed hydrosilylation follows the classical Chalk-Harrod pathway involving oxidative addition, coordination, migratory insertion, and reductive elimination steps [6]. The reaction proceeds through platinum-hydride and platinum-silyl intermediates that facilitate the addition of silicon-hydrogen bonds across unsaturated substrates [6].
Catalyst deactivation represents a significant challenge in hydrosilylation processes, primarily through formation of colloidal platinum particles [6]. The deactivation process leads to increased contributions from undesired dehydrogenative silylation and silicon-silicon coupling reactions [6]. Proper catalyst selection and reaction conditions minimize these competing pathways [6].
Hydrosilylation reactions offer versatile approaches for introducing octyl and isopropyl groups onto silicon centers [7] [8]. These methods involve the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds under catalytic conditions [7]. The process provides excellent control over regioselectivity and stereoselectivity in product formation [8].
The reaction mechanism typically involves metal-catalyzed activation of the silicon-hydrogen bond followed by insertion of the unsaturated substrate [7] [8]. Platinum-based catalysts demonstrate superior performance for most hydrosilylation applications [8]. The reaction conditions can be optimized to favor specific addition patterns and minimize side product formation [7].
Substrate scope for hydrosilylation reactions encompasses a wide range of alkenes and alkynes [8]. Terminal olefins generally provide higher reactivity and better selectivity compared to internal olefins [7]. The presence of functional groups on the unsaturated substrate can influence both reactivity and selectivity of the hydrosilylation process [8].
Reaction optimization involves careful control of temperature, catalyst loading, and substrate stoichiometry [8] [6]. Lower temperatures generally favor higher selectivity but may require longer reaction times [6]. Catalyst loading can be minimized through proper optimization while maintaining acceptable reaction rates and yields [8].
Substitution reactions of organosilanes provide flexible methods for installing specific organic groups on silicon centers [9] [10]. These reactions typically proceed through nucleophilic displacement mechanisms where incoming nucleophiles replace existing groups on silicon [9]. The methodology allows for step-wise construction of complex organosilane structures [10].
The reaction mechanism depends on the nature of both the leaving group and the incoming nucleophile [9] [10]. Chloride groups serve as excellent leaving groups due to their polarizability and stability as departing anions [9]. Isopropyl-containing nucleophiles can be introduced through various organometallic reagents including Grignard reagents and organolithium compounds [10].
Table 4: Temperature Effects on Diisopropylchlorosilane Synthesis
Temperature Range (°C) | Yield (%) | Product Purity (%) | Reaction Phase | Heat Management | Process Efficiency |
---|---|---|---|---|---|
-10 to 0 | 75 | 95.0 | Product isolation | Controlled exotherm | Highest |
0 to 10 | 60 | 95.0 | Cooling phase | Moderate cooling | Good |
10 to 20 | 55 | 95.0 | Cooling phase | Gradual cooling | Moderate |
20 to 30 | 50 | 95.0 | Initial cooling | Temperature control | Standard |
40 to 65 | 50-60 | 95.0 | Initiation/reaction | Heating required | Variable |
Fluoride activation represents an important strategy for enhancing the reactivity of organosilanes in substitution reactions [10]. Fluoride ions coordinate to silicon centers, increasing their electrophilicity and facilitating nucleophilic attack [10]. This activation method proves particularly useful for coupling reactions involving silanols and silanolates [10].
Base activation provides an alternative approach through in situ generation of nucleophilic silanolate species [10]. Sodium or potassium bases can deprotonate silanol groups, creating highly nucleophilic silicon centers [10]. These activated species readily participate in substitution reactions with various electrophilic partners [10].
Corrosive